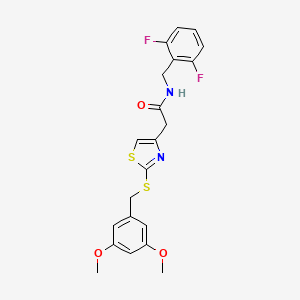

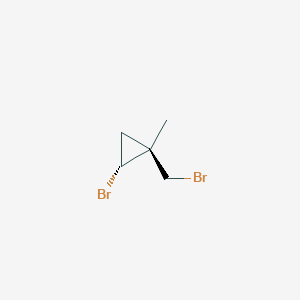

(1S,2R)-2-Bromo-1-(bromomethyl)-1-methylcyclopropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1S,2R)-2-Bromo-1-(bromomethyl)-1-methylcyclopropane” is a chemical compound with the CAS Number: 1969288-64-9 . It has a molecular weight of 227.93 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8Br2/c1-5(3-6)2-4(5)7/h4H,2-3H2,1H3/t4-,5+/m1/s1 . The InChI key is RHKKJPVXVNWTTN-UHNVWZDZSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 227.93 .Scientific Research Applications

Synthesis and Chemical Transformations

Cyclopropane derivatives, including those with specific stereochemistry such as (1S,2R)-2-Bromo-1-(bromomethyl)-1-methylcyclopropane, are crucial in the synthesis of biologically active molecules. For instance, the synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moieties have demonstrated the ring-opening reactions of cyclopropane in the presence of bromine, leading to effective inhibitors for carbonic anhydrase and acetylcholinesterase enzymes, which are significant in treating neurological diseases (Boztaş et al., 2019). Similarly, the development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units highlights the compound's utility in restricting the conformation of biologically active compounds to improve activity (Kazuta, Matsuda, & Shuto, 2002).

Modulation of Ethylene Action in Agriculture

The study of 1-methylcyclopropene (1-MCP), a closely related compound, offers insights into the inhibition of ethylene action, which is critical in delaying the ripening and senescence of fruits and vegetables. This inhibition extends the shelf life of various agricultural products, showcasing potential applications in food preservation and agricultural technologies (Watkins, 2006). 1-MCP's ability to delay the yellowing of broccoli florets and inhibit enzyme activities involved in ethylene biosynthesis further demonstrates the cyclopropane derivatives' significance in understanding and controlling plant physiology (Ma et al., 2009).

Insights into Radical Formation and Catalysis

Research on bromomethylcyclopropane derivatives on oxygen-covered substrates provides fundamental insights into the lifetimes of radical intermediates, crucial for heterogeneous oxidation catalysis. This research explores the stability and reactivity of radical intermediates, contributing to the understanding of catalysis and reaction mechanisms on surfaces (Levinson et al., 2001).

Safety And Hazards

properties

IUPAC Name |

(1S,2R)-2-bromo-1-(bromomethyl)-1-methylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2/c1-5(3-6)2-4(5)7/h4H,2-3H2,1H3/t4-,5+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKKJPVXVNWTTN-UHNVWZDZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1Br)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C[C@H]1Br)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-2-Bromo-1-(bromomethyl)-1-methylcyclopropane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2512038.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2512039.png)

![N-(2-bromophenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/no-structure.png)

![4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2512047.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2512054.png)